molecular formula C₂₉H₄₂O₆ B1663276 Hydrocortisone cypionate CAS No. 508-99-6

Hydrocortisone cypionate

Cat. No. B1663276
CAS RN: 508-99-6
M. Wt: 486.6 g/mol
InChI Key: DLVOSEUFIRPIRM-KAQKJVHQSA-N
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Description

Hydrocortisone cypionate is a small molecule that is approved, investigational, and vet approved . It is also known as Cortisol 21-cyclopentanepropionate or Hydrocortisone cipionate . It is used for the relief of the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses. It is also used to treat endocrine (hormonal) disorders such as adrenal insufficiency and Addison’s disease .


Synthesis Analysis

Hydrocortisone cypionate is derived from the condensation of hydrocortisone alcohol and a cyclopentylpropionic acid derivative . Consequently, hydrocortisone represents a potential process impurity . Furthermore, hydrocortisone is a potential degradation product arising from ester hydrolysis .


Molecular Structure Analysis

The molecular formula of Hydrocortisone cypionate is C29H42O6 . The average mass is 486.640 Da and the monoisotopic mass is 486.298126 Da .


Physical And Chemical Properties Analysis

Hydrocortisone cypionate has an average weight of 486.649 and a monoisotopic weight of 486.298139072 . Its chemical formula is C29H42O6 .

Safety And Hazards

Hydrocortisone cypionate should be handled with care to avoid dust formation . Contact with skin and eyes should be avoided, and personal protective equipment should be used . It is also advised to ensure adequate ventilation and to keep the product away from sources of ignition .

properties

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-cyclopentylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42O6/c1-27-13-11-20(30)15-19(27)8-9-21-22-12-14-29(34,28(22,2)16-23(31)26(21)27)24(32)17-35-25(33)10-7-18-5-3-4-6-18/h15,18,21-23,26,31,34H,3-14,16-17H2,1-2H3/t21-,22-,23-,26+,27-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVOSEUFIRPIRM-KAQKJVHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC5CCCC5)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC5CCCC5)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90872930
Record name Hydrocortisone cyclopentylpropionate
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Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Hydrocortisone binds to the cytosolic glucocorticoid receptor. After binding the receptor the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing the increase in expression of specific target genes. The anti-inflammatory actions of corticosteroids are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes. Specifically glucocorticoids induce lipocortin-1 (annexin-1) synthesis, which then binds to cell membranes preventing the phospholipase A2 from coming into contact with its substrate arachidonic acid. This leads to diminished eicosanoid production. The cyclooxygenase (both COX-1 and COX-2) expression is also suppressed, potentiating the effect. In other words, the two main products in inflammation Prostaglandins and Leukotrienes are inhibited by the action of Glucocorticoids. Glucocorticoids also stimulate the lipocortin-1 escaping to the extracellular space, where it binds to the leukocyte membrane receptors and inhibits various inflammatory events: epithelial adhesion, emigration, chemotaxis, phagocytosis, respiratory burst and the release of various inflammatory mediators (lysosomal enzymes, cytokines, tissue plasminogen activator, chemokines etc.) from neutrophils, macrophages and mastocytes. Additionally the immune system is suppressed by corticosteroids due to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding.
Record name Hydrocortisone cypionate
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Product Name

Hydrocortisone cypionate

CAS RN

508-99-6
Record name Hydrocortisone cypionate
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Record name Hydrocortisone cypionate [USP]
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Record name Hydrocortisone cypionate
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Record name HYDROCORTISONE CYPIONATE
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Record name Hydrocortisone cyclopentylpropionate
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Record name 11β,17,21-trihydroxypregn-4-ene-3,20-dione 21-cyclopentanepropionate
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Record name HYDROCORTISONE CYPIONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
DP Merke, D Cho, K Anton Calis, MF Keil… - The Journal of …, 2001 - academic.oup.com
… These instructions were given following confirmation that the white precipitate consisted of clusters of hydrocortisone cypionate, and were in accordance with the new labeling …
Number of citations: 71 academic.oup.com
JW Munsonx, TD Wilson - Journal of Pharmaceutical Sciences, 1981 - Elsevier
… chromatographic method for hydrocortisone cypionate bulk drug … Keyphrases Hydrocortisone cypionate-high-performance … liquid chromatographyhydrocortisone cypionate in bulk and …
Number of citations: 7 www.sciencedirect.com
K Sarafoglou, MT Gonzalez‐Bolanos… - The Journal of …, 2015 - Wiley Online Library
… on a previous study using a commercial hydrocortisone cypionate suspension that showed the … The results of the study led the manufacturer of the hydrocortisone cypionate suspension (…
Number of citations: 23 accp1.onlinelibrary.wiley.com
N Devang, B Banjan, P VK - Journal of Diabetes & Metabolic Disorders, 2023 - Springer
… The molecular dynamics simulation of 11β-HSD1 and hydrocortisone cypionate docked structure showed that it formed a stable complex with the inhibitor. The Root mean square …
Number of citations: 3 link.springer.com
A Manchanda, M Laracy, PDT Savji… - International Journal of …, 2018 - medisca.com
… However, since the discontinuation of hydrocortisone cypionate oral suspension by the Upjohn Company,2 there is no commercially available oral liquid dosage form of hydrocortisone. …
Number of citations: 3 www.medisca.com
K Sarafoglou - 2020 - pdfs.semanticscholar.org
… A commercially available hydrocortisone cypionate suspension was removed from the … results were specific to the bioavailability of hydrocortisone cypionate, but not to other forms of …
Number of citations: 0 pdfs.semanticscholar.org
H Al-Rayess, K Fleissner, M Jaber… - Journal of the …, 2020 - academic.oup.com
… A commercially available hydrocortisone cypionate suspension was removed from the … results were specific to the bioavailability of hydrocortisone cypionate, but not to other forms of …
Number of citations: 13 academic.oup.com
VD Gupta - International Journal of Pharmaceutical …, 2007 - search.proquest.com
… The Upjohn Company has discontinued the marketing of the oral suspension of hydrocortisone cypionate. Since then, development of two oral liquid suspensions has been reported."2 …
Number of citations: 3 search.proquest.com
BD Anderson, V Taphouse - Journal of Pharmaceutical …, 1981 - Wiley Online Library
The degradation of methylprednisolone 21‐succinate in aqueous solution was examined as a function of pH at 25 by monitoring the initial rates of product formation. In addition to …
Number of citations: 84 onlinelibrary.wiley.com
K Sarafoglou, MM Jaber, M Al-Kofahi… - European Journal of …, 2020 - Bioscientifica Ltd
Number of citations: 1

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